molecular formula C14H12O4 B14641946 2-Propen-1-one, 3-(2-furanyl)-1-(2-hydroxy-4-methoxyphenyl)- CAS No. 52542-11-7

2-Propen-1-one, 3-(2-furanyl)-1-(2-hydroxy-4-methoxyphenyl)-

Cat. No.: B14641946
CAS No.: 52542-11-7
M. Wt: 244.24 g/mol
InChI Key: HYFUNIRTCZNDOT-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(2-furanyl)-1-(2-hydroxy-4-methoxyphenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(2-furanyl)-1-(2-hydroxy-4-methoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(2-furanyl)-1-(2-hydroxy-4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

2-Propen-1-one, 3-(2-furanyl)-1-(2-hydroxy-4-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(2-furanyl)-1-(2-hydroxy-4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Generating reactive oxygen species (ROS): Inducing oxidative stress and cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 3-(2-furanyl)-1-phenyl-: Lacks the hydroxy and methoxy groups, which may affect its biological activity.

    2-Propen-1-one, 3-(2-thienyl)-1-(2-hydroxy-4-methoxyphenyl)-: Contains a thiophene ring instead of a furan ring, which may alter its chemical properties.

    2-Propen-1-one, 3-(2-furanyl)-1-(4-hydroxyphenyl)-: Lacks the methoxy group, which may influence its reactivity and interactions.

Uniqueness

2-Propen-1-one, 3-(2-furanyl)-1-(2-hydroxy-4-methoxyphenyl)- is unique due to the presence of both furan and hydroxy-methoxy substituted phenyl rings. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

52542-11-7

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

3-(furan-2-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C14H12O4/c1-17-11-4-6-12(14(16)9-11)13(15)7-5-10-3-2-8-18-10/h2-9,16H,1H3

InChI Key

HYFUNIRTCZNDOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CO2)O

Origin of Product

United States

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